molecular formula C19H23N3O3 B11547447 N-(2-Cyclopropanecarbonyl-benzofuran-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide

N-(2-Cyclopropanecarbonyl-benzofuran-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide

Cat. No.: B11547447
M. Wt: 341.4 g/mol
InChI Key: VEMGFZAUOINFRX-UHFFFAOYSA-N
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Description

N-(2-Cyclopropanecarbonyl-benzofuran-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzofuran core, a cyclopropane ring, and a piperazine moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropanecarbonyl-benzofuran-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the cyclopropane ring and the piperazine moiety. Common reagents and conditions used in these reactions include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of Cyclopropane Ring: Cyclopropanation reactions using diazo compounds or Simmons-Smith reagents.

    Attachment of Piperazine Moiety: Nucleophilic substitution reactions with piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropanecarbonyl-benzofuran-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the cyclopropane ring can be reduced to form alcohols.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropanecarbonyl-benzofuran-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide would depend on its specific biological target. Generally, compounds with benzofuran cores can interact with various enzymes and receptors, modulating their activity. The piperazine moiety may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Known for their anti-inflammatory and anticancer properties.

    Cyclopropane Derivatives: Often used in medicinal chemistry for their stability and unique reactivity.

    Piperazine Derivatives: Commonly found in pharmaceuticals due to their ability to enhance drug-like properties.

Uniqueness

N-(2-Cyclopropanecarbonyl-benzofuran-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide is unique due to the combination of these three moieties, which may result in novel biological activities and therapeutic potential.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C19H23N3O3/c1-21-8-10-22(11-9-21)12-16(23)20-17-14-4-2-3-5-15(14)25-19(17)18(24)13-6-7-13/h2-5,13H,6-12H2,1H3,(H,20,23)

InChI Key

VEMGFZAUOINFRX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4CC4

Origin of Product

United States

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